molecular formula C28H32O15 B13851278 3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol Diosmetin

3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol Diosmetin

Cat. No.: B13851278
M. Wt: 608.5 g/mol
InChI Key: GZSOSUNBTXMUFQ-IQFYTUTQSA-N
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Description

3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol Diosmetin is a complex organic compound known for its unique structure and potential applications in various fields. This compound is a derivative of Diosmetin, a flavonoid commonly found in citrus fruits. Diosmetin is known for its antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol Diosmetin involves multiple steps. One common method includes the protection of hydroxyl groups followed by selective deprotection and glycosylation reactions. The reaction conditions often involve the use of protecting groups such as benzyl or acetyl groups and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol Diosmetin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .

Scientific Research Applications

3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol Diosmetin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol Diosmetin involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and oxidative stress. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triol Diosmetin stands out due to its unique structure, which allows for specific interactions with molecular targets. Its enhanced solubility and stability make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19-,21-,22-,23+,24+,25+,26-,27+,28-/m1/s1

InChI Key

GZSOSUNBTXMUFQ-IQFYTUTQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Origin of Product

United States

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